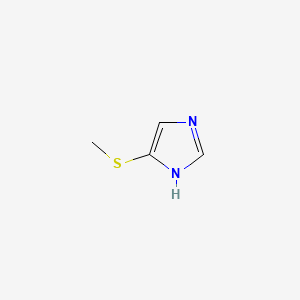

4-(Methylthio)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Methylthio)-1H-imidazole (MTI) is an organic compound that is used in a variety of scientific applications, including as a reagent in organic synthesis, as a ligand for catalytic reactions, and as a molecular probe for studying biochemical and physiological processes.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

“4-(Methylthio)-1H-imidazole” serves as a key building block in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the creation of molecules with potential analgesic and anti-inflammatory properties. Researchers utilize this compound for synthesizing a class of pyrrole derivatives, which are explored for their therapeutic effects .

Biologically Active Compounds

The compound’s utility extends to the development of biologically active compounds. It acts as an intermediate in the production of sulfur-containing terpyridine ligands. These ligands have significant applications in medicinal chemistry, particularly in the design of metal complexes used in diagnosis and treatment .

Agrochemical Applications

In the agrochemical industry, “4-(Methylthio)-1H-imidazole” is employed as an organic intermediate. It plays a role in the development of new pesticides and herbicides, contributing to the protection of crops and ensuring higher yield .

Dyestuff Field

The compound finds its application in the dyestuff field as well. It is involved in the synthesis of dyes and pigments that are used in various industries, including textiles and inks .

Virtual Screening in Bioprospecting

“4-(Methylthio)-1H-imidazole” can be part of virtual screening libraries used in bioprospecting. Its unique chemical structure makes it a candidate for identifying new bioactive compounds with industrial applications, including pharmaceuticals and cosmetics .

Computational Chemistry

In computational chemistry, this compound’s molecular structure is analyzed for its interaction with biological targets. It aids in the understanding of binding affinities and activity profiles, which is crucial for drug design and discovery processes .

Cheminformatics

The compound is also significant in cheminformatics, where it is used to explore the chemo-structural diversity of natural products. It helps in the development of computational methods and artificial intelligence approaches to predict the behavior of new compounds .

Food Industry Applications

Lastly, “4-(Methylthio)-1H-imidazole” may be investigated for its potential use in the food industry. Its derivatives could be explored for their preservative qualities or as flavor-enhancing agents, contributing to food safety and quality .

Mécanisme D'action

Target of Action

A compound with a similar structure, 4-methylthio-alpha-d-mannose, targets alpha-amylase 2b in humans . Alpha-amylase 2B is an enzyme that plays a crucial role in the breakdown of starch into simple sugars.

Mode of Action

It’s worth noting that many compounds with a similar structure, such as certain organophosphates, work via cholinesterase inhibition . This process involves the compound binding to the active site of the enzyme, preventing it from carrying out its normal function.

Biochemical Pathways

Compounds like methionine, which also contain a methylthio group, play a critical role in the metabolism and health of many species, including humans . Methionine is involved in various processes related to DNA transcription, epigenetic expression, and gene regulation .

Pharmacokinetics

A study on a 4’-methylthio derivative of propranolol in dogs showed that the methylthio substituent significantly affected the pharmacokinetics and metabolism of the drug . The study found that the compound had a larger volume of distribution, a longer half-life, and a lower oral clearance compared to propranolol .

Result of Action

A study on 4’-methylthio-trans-stilbene derivatives, analogs of trans-resveratrol, showed that these compounds had cytotoxic, tubulin-interfering, and proapoptotic activities . These compounds exerted a stronger cytotoxic effect than trans-resveratrol and induced cell cycle arrest and apoptosis .

Propriétés

IUPAC Name |

5-methylsulfanyl-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-7-4-2-5-3-6-4/h2-3H,1H3,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIJIXLRIYPOHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517671 |

Source

|

| Record name | 5-(Methylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83553-60-0 |

Source

|

| Record name | 5-(Methylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)

![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)

![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)